

# A Comparative Meta-Analysis of Latamoxef Sodium in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for **Latamoxef sodium** (Moxalactam), an oxa- $\beta$ -lactam antibiotic. It offers an objective comparison of its performance against other antibiotics, supported by experimental data, to inform research and drug development.

## Executive Summary

**Latamoxef sodium** has demonstrated broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae.<sup>[1][2]</sup> Clinical trials have established its utility in treating a variety of serious infections, including pneumonia, bacteremia, intra-abdominal infections, and meningitis.<sup>[2][3][4]</sup> While generally well-tolerated, its use has been associated with certain adverse effects, most notably bleeding due to hypoprothrombinemia.<sup>[1][2][4]</sup> This analysis synthesizes data from multiple clinical studies to compare the efficacy and safety of Latamoxef with other antimicrobial agents.

## Comparative Efficacy of Latamoxef

The clinical efficacy of Latamoxef has been evaluated across a range of infectious diseases. The following tables summarize the quantitative outcomes from various studies.

Table 1: Clinical and Bacteriological Efficacy of Latamoxef in Various Infections

| Infection Type                                                 | Number of Patients  | Clinical Cure Rate            | Bacteriological Cure Rate | Reference |
|----------------------------------------------------------------|---------------------|-------------------------------|---------------------------|-----------|
| Various Infections                                             | 50                  | 96% (48/50)                   | 90% (45/50)               | [3]       |
| Urinary Tract Infections                                       | 2,234 (pooled data) | 80%                           | -                         | [4]       |
| Intra-abdominal Infections                                     | 2,234 (pooled data) | 91%                           | -                         | [4]       |
| Obstetric & Gynecologic Infections                             | 2,234 (pooled data) | 91%                           | -                         | [4]       |
| Lower Respiratory Tract Infections                             | 2,234 (pooled data) | 92%                           | -                         | [4]       |
| Skin & Skin Structure Infections                               | 2,234 (pooled data) | 92%                           | -                         | [4]       |
| Bone & Joint Infections                                        | 2,234 (pooled data) | 90%                           | -                         | [4]       |
| Bacteremia                                                     | 2,234 (pooled data) | 94%                           | -                         | [4]       |
| Sepsis/Bacteremia                                              | 23                  | 87.0%                         | 100%                      | [5][6]    |
| Prophylaxis for Postoperative Infections (Myoma Uteri Surgery) | -                   | 94.3% (prophylactic efficacy) | -                         | [7]       |

Table 2: Comparative Clinical Trial Outcomes: Latamoxef vs. Other Antibiotics

| Indication                      | Comparator   | Number of Patients (Latamoxef/Comparator) | Clinical Outcome (Latamoxef vs. Comparator)                                                                                              | Reference |
|---------------------------------|--------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sepsis/Gram-negative Bacteremia | Flomoxef     | 23 / 21                                   | Clinical Cure Rate: 87.0% vs. 85.7%<br>Microbiological Response: 100% vs. 100%                                                           | [5][6]    |
| Surgical Prophylaxis            | Piperacillin | 20 / 20                                   | No significant difference in clinical disturbances of hemostasis.<br>Latamoxef produced a mild persistent elevation of prothrombin time. | [8]       |

## Safety and Tolerability Profile

Adverse reactions associated with Latamoxef therapy have been documented in several clinical trials.

Table 3: Reported Adverse Reactions with Latamoxef

| Adverse Reaction                                                                      | Incidence                                         | Reference |
|---------------------------------------------------------------------------------------|---------------------------------------------------|-----------|
| Hypersensitivity                                                                      | 2.9% (of 3,558 patients)                          | [4]       |
| Gastrointestinal Effects                                                              | 2.1% (of 3,558 patients)                          | [4]       |
| Hypoprothrombinemia                                                                   | 25 of 3,558 patients (with bleeding in 3)         | [4]       |
| Alcohol Intolerance                                                                   | 4 of 3,558 patients                               | [4]       |
| Reversible Eosinophilia, Mild Liver Function Abnormalities, Elevated Prothrombin Time | Minimal toxicity noted in a study of 45 patients. | [9]       |

## Experimental Protocols

### Clinical Evaluation of Moxalactam (Latamoxef)

- Study Design: A clinical trial investigating the efficacy of moxalactam in 50 patients with various infectious disorders confirmed by etiological bacteria isolation.[3]
- Patient Population: 38 males and 12 females, with ages ranging from 8 days to 98 years (median age: 66 years).[3] Infections included gram-negative bacillary disease (38 patients), pneumococcal infection (9 patients), and staphylococcal or streptococcal disorders (3 patients).[3] The primary diagnoses were pneumonia (23 patients) and bacteremic diseases other than pneumonia (17 patients).[3]
- Dosage Regimen: Not specified in the abstract.
- Outcome Measures: Clinical and bacteriological cure rates.[3]

### Comparative Trial of Flomoxef and Latamoxef in Sepsis

- Study Design: A prospective, open-label, randomized clinical trial.[6]
- Patient Population: Hospitalized adult patients with a clinical diagnosis of sepsis and/or Gram-negative bacteremia.[6]
- Dosing Regimen:

- Latamoxef: 1 to 2 g intravenously every 8 to 12 hours.[5]
- Flomoxef: 1 to 2 g intravenously every 6 to 12 hours.[5]
- Primary Outcome Measures: Clinical cure rate and microbiological response.[5][6]

## Mechanism of Action and Experimental Workflow

Latamoxef, like other  $\beta$ -lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Latamoxef.

The workflow for a typical clinical trial evaluating an antibiotic like Latamoxef involves several key stages, from patient recruitment to data analysis.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of a randomized controlled clinical trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scite.ai [scite.ai]
- 2. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of moxalactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxalactam: Clinical Summary of Efficacy and Safety | Scilit [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [Pharmacokinetic and clinical studies on latamoxef in the field of obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hematologic effects of latamoxef sodium when used as a prophylaxis during surgical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical evaluation of moxalactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Latamoxef Sodium in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677418#meta-analysis-of-latamoxef-sodium-clinical-trial-outcomes>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)